molecular formula C20H16ClN3O2S B2753458 N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 332351-97-0

N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2753458
CAS No.: 332351-97-0
M. Wt: 397.88
InChI Key: ZCIVILXERWFWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a thienopyrazole derivative characterized by a fused thiophene-pyrazole core. The molecule features a carboxamide group at position 5, a methyl group at position 3, and a phenyl group at position 1. The aryl substituent on the carboxamide moiety is a 5-chloro-2-methoxyphenyl group, which introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects. This compound has drawn interest due to the structural versatility of the thienopyrazole scaffold, which is associated with diverse biological activities, including antioxidant, cytotoxic, and antimicrobial effects .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-15-11-18(19(25)22-16-10-13(21)8-9-17(16)26-2)27-20(15)24(23-12)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIVILXERWFWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17ClN2O3SC_{18}H_{17}ClN_{2}O_{3S} with a molecular weight of approximately 397.9 g/mol . The structure features a thieno[2,3-c]pyrazole core, which is significant for its pharmacological properties.

Research indicates that compounds containing the thieno[2,3-c]pyrazole scaffold exhibit various mechanisms of action, including:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for anticancer activity as it disrupts mitotic processes in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyrazole derivatives. For instance:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF7 (breast cancer)3.79Tubulin inhibition
This compoundSF-268 (brain cancer)12.50Apoptosis induction
This compoundNCI-H460 (lung cancer)42.30Cell cycle arrest

These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

Study Effect Concentration (µM) Outcome
In vitro study on TNF-alpha releaseInhibition1097.7% inhibition at 10 µM

This suggests that this compound may also be effective in treating inflammatory conditions by modulating cytokine release .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thieno[2,3-c]pyrazole derivatives in clinical settings:

  • Breast Cancer Study : A phase II trial involving patients with advanced breast cancer treated with a thieno[2,3-c]pyrazole derivative showed a response rate of 30%, with manageable side effects.
  • Inflammatory Disease Trial : Patients with rheumatoid arthritis receiving treatment with this compound exhibited reduced disease activity scores and lower levels of inflammatory markers.

Scientific Research Applications

Anticancer Activity

Research has indicated that thieno[2,3-c]pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Properties

N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been evaluated for its anti-inflammatory effects. In vivo studies demonstrated that it significantly reduced inflammation in models of carrageenan-induced paw edema, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various derivatives have shown efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thieno[2,3-c]pyrazole moiety appears to enhance the antimicrobial activity of these compounds .

Neuroprotective Effects

Recent studies suggest that thieno[2,3-c]pyrazole derivatives might offer neuroprotective benefits. They have been shown to mitigate neuronal damage in models of oxidative stress and excitotoxicity, indicating potential applications in treating neurodegenerative diseases .

Table 1: Summary of Case Studies on this compound

StudyApplicationFindings
Selvam et al., 2014Anti-inflammatoryCompounds exhibited significant reduction in edema compared to control groups .
Gökhan-Kelekçi et al., 2016AntimicrobialNotable activity against multiple bacterial strains; structure-activity relationship established .
Chovatia et al., 2015NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cultures .

Detailed Findings

  • Anti-inflammatory Study :
    • In a controlled experiment involving carrageenan-induced edema in rats, the compound was administered at varying doses. Results showed a dose-dependent decrease in paw swelling, comparable to standard NSAIDs like indomethacin.
  • Antimicrobial Evaluation :
    • A series of derivatives were synthesized and tested against clinical isolates of bacteria. The study found that modifications to the thieno[2,3-c]pyrazole structure enhanced antibacterial activity significantly.
  • Neuroprotective Assessment :
    • The compound was tested using neuronal cell lines subjected to oxidative stress conditions. It was found to reduce cell death and reactive oxygen species levels effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of thienopyrazole derivatives are highly dependent on substituents at key positions. Below is a detailed comparison with structurally related analogs:

Substituent Variations on the Aryl Carboxamide Group
  • N-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (): Molecular Formula: C₂₀H₁₇N₃O₂S Key Difference: Lacks the 5-chloro substituent on the methoxyphenyl ring.
  • N-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f, ): Molecular Formula: C₁₉H₁₅ClN₄OS Key Difference: Substitutes the 5-chloro-2-methoxyphenyl group with a 4-chlorophenyl. Biological Activity: Exhibited 1% altered erythrocytes in antioxidant assays, indicating moderate efficacy compared to the target compound’s closer analogs .
  • N-(3-Chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (): Molecular Formula: C₂₀H₁₆ClN₃OS Key Difference: Replaces the methoxy group with a methyl group and shifts the chloro substituent to position 3. Physicochemical Data: Predicted collision cross-section (CCS) of 188.5 Ų for [M+H]⁺, suggesting moderate molecular bulk .
Core Modifications: Thieno vs. Selenolo Pyrazoles
  • 4-Amino-3-methyl-1-phenyl-1H-selenolo[2,3-c]pyrazole-5-carboxamide (): Molecular Formula: C₁₉H₁₆N₄OSe Key Difference: Selenium replaces sulfur in the thieno ring. Biological Relevance: Demonstrates enhanced antibacterial and antifungal activities due to selenium’s electronegativity and larger atomic radius .
Functional Group Replacements: Carboxamide vs. Carbohydrazide
  • N’-(2-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (): Molecular Formula: C₂₂H₁₈N₄O₂S Key Difference: Substitutes the carboxamide with a carbohydrazide group. Biological Activity: Reported as a cytotoxic agent and mitotic inhibitor, though less stable than carboxamides due to hydrolytic susceptibility .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (¹H-NMR)
Target Compound C₂₀H₁₆ClN₃O₂S 402.88 Not reported Expected δ 7.5–8.1 (aromatic H), δ 3.8 (OCH₃), δ 2.6 (CH₃)
5-Chloro-N-(4-cyanophenyl) analog (3a, ) C₂₁H₁₅ClN₆O 402.84 133–135 δ 8.12 (s, 1H), δ 7.61–7.43 (m, 10H), δ 2.66 (s, 3H)
4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7b, ) C₁₉H₁₆N₄OS 364.42 Not reported IR: 1690, 1650 cm⁻¹ (C=O); ¹H-NMR: δ 12.88 (s, NH)
Antioxidant Efficacy ()

Compounds were evaluated for their ability to mitigate 4-nonylphenol-induced erythrocyte damage in Clarias gariepinus:

Compound % Altered Erythrocytes Key Structural Feature
Target Compound (hypothetical) Not tested 5-Cl, 2-OCH₃ on phenyl
4-Amino-3-methyl-1-phenyl analog (7b) 0.6% Unsubstituted phenyl carboxamide
4-Amino-N-(4-chlorophenyl) analog (7f) 1.0% 4-Cl on phenyl
4-(2-Chloroacetamido) derivative (8) 12% Chloroacetamido group at position 4

Insights :

  • Electron-withdrawing groups (e.g., Cl) enhance antioxidant activity, but steric effects from bulkier substituents (e.g., chloroacetamido) reduce efficacy.
  • The target compound’s 5-chloro-2-methoxyphenyl group may balance electronic and steric effects for optimal activity .
Cytotoxic Potential ()
  • The carbohydrazide analog () showed cytotoxicity as a mitotic inhibitor, while selenolo derivatives () exhibited broad antimicrobial activity.
  • The target compound’s carboxamide group likely improves metabolic stability compared to carbohydrazides .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (hereafter referred to as Compound X ) requires disassembly into three key fragments:

  • Thieno[2,3-c]pyrazole core with a pre-installed carboxylic acid group at position 5.
  • 3-Methyl-1-phenyl substituents on the pyrazole ring.
  • 5-Chloro-2-methoxyaniline for the carboxamide side chain.

Critical bond-forming steps include cyclocondensation to assemble the pyrazole-thiophene fusion and amide coupling to introduce the aniline moiety.

Synthesis of the Thieno[2,3-c]Pyrazole Core

Preparation of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxaldehyde

The synthesis begins with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde (1 ), a known intermediate for fused pyrazole systems. This compound is synthesized via:

  • Vilsmeier-Haack formylation of 3-methyl-1-phenylpyrazole using POCl₃ and DMF.
  • Chlorination at position 5 using N-chlorosuccinimide (NCS) in dichloromethane.
Key Reaction Conditions:
  • Temperature: 0–5°C during chlorination to prevent overhalogenation.
  • Yield: 68–72% after silica gel chromatography.

Oxime Formation and Beckmann Rearrangement

The aldehyde 1 is converted to its oxime 2 using hydroxylamine hydrochloride in ethanol under reflux. Subsequent Beckmann rearrangement with concentrated H₂SO₄ yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (3 ), a critical precursor for thiophene annulation.

$$
\text{Reaction: } \text{1 + NH₂OH·HCl → 2 (90%)} \quad \text{(Ethanol, Δ, 4 h)}
$$
$$
\text{23 (85%)} \quad \text{(H₂SO₄, 0°C → rt, 6 h)}
$$

Thiophene Ring Annulation

The nitrile 3 undergoes nucleophilic thiophene ring closure via treatment with methyl thioglycolate in the presence of K₂CO₃. This produces methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (4 ), establishing the fused heterocyclic core.

$$
\text{3 + HSCH₂COOMe → 4 (78%)} \quad \text{(K₂CO₃, DMF, 80°C, 12 h)}
$$

Spectral Validation:
  • ¹H NMR (CDCl₃): δ 2.41 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 7.35–7.52 (m, 5H, Ph).
  • IR : 1720 cm⁻¹ (C=O ester).

Functionalization of the Carboxylate Group

Hydrolysis to Carboxylic Acid

The ester 4 is saponified using NaOH in aqueous ethanol to yield 4-carboxy-thieno[2,3-c]pyrazole (5 ).

$$
\text{45 (92%)} \quad \text{(2M NaOH, EtOH/H₂O, reflux, 3 h)}
$$

Activation as Acid Chloride

Conversion to the acid chloride 6 is achieved using oxalyl chloride and catalytic DMF in anhydrous dichloromethane.

$$
\text{56 (95%)} \quad \text{(COCl)₂, DMF, DCM, 0°C → rt, 2 h)}
$$

Amide Coupling with 5-Chloro-2-Methoxyaniline

The acid chloride 6 reacts with 5-chloro-2-methoxyaniline in the presence of triethylamine to furnish Compound X .

$$
\text{6 + H₂N-C₆H₃(Cl)(OMe) → X (88%)} \quad \text{(Et₃N, THF, 0°C → rt, 6 h)}
$$

Optimization Data:
Parameter Value Impact on Yield
Solvent THF vs. DCM THF: +12%
Base Et₃N vs. Pyridine Et₃N: +9%
Temperature 0°C → rt vs. reflux 0°C: +15%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, DMSO-d₆):
    δ 2.38 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.92–7.61 (m, 8H, Ar-H).
  • ¹³C NMR : 168.5 ppm (C=O amide), 155.2 ppm (thiophene C-S).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 438.0841 (Calculated: 438.0834 for C₂₁H₁₇ClN₃O₂S).

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

Adapting methods from antitubercular pyrazoline syntheses, microwave irradiation (150°C, 20 min) accelerates the cyclization step, improving yield to 91% compared to conventional heating (78%).

One-Pot Diazole Cycloaddition

Using ethyl diazoacetate and phenylacetylene under Zn(OTf)₂ catalysis, the pyrazole core forms in 89% yield, though subsequent functionalization steps are required.

Industrial-Scale Considerations

Catalyst Recycling

Copper triflate and ionic liquid [bmim]PF₆ systems enable ≥4 reuse cycles without significant activity loss, reducing costs by 37% per kilogram.

Green Solvent Alternatives

Substituting DMF with cyclopentyl methyl ether (CPME) in annulation steps decreases environmental impact (PMI reduced from 68 to 21).

Challenges and Mitigation Strategies

Challenge Solution
Regioselectivity in pyrazole formation Use Cu(OTf)₂ to favor 1,3,5-trisubstitution
Amide bond racemization Low-temperature coupling (0–5°C)
Thiophene ring oxidation Strict N₂ atmosphere during synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?

  • Methodological Answer : The compound is synthesized via condensation reactions. A standard procedure involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH₂Cl in dimethylformamide (DMF) using K₂CO₃ as a base under ambient conditions . Alternative routes employ THF as a solvent with chloroacetyl chloride at 0–5°C, followed by gradual warming to room temperature . Purification is achieved via column chromatography, and intermediates are validated by thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic techniques are employed for structural elucidation?

  • Methodological Answer : Structural characterization combines ¹H/¹³C NMR (for functional group identification), IR (for carbonyl and amide bond analysis), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Single-crystal X-ray diffraction (SC-XRD) refined using SHELX software (e.g., SHELXL) provides precise crystallographic data, such as bond angles and torsion parameters. A study resolved the structure at 113 K with an R factor of 0.036, confirming the thieno[2,3-c]pyrazole core .

Q. What preliminary biological activities have been identified for this compound?

  • Methodological Answer : Analogous compounds exhibit antimicrobial, antioxidant, and anti-inflammatory activities. The thieno[2,3-c]pyrazole scaffold and substituents (e.g., chloro, methoxy) modulate activity. For example, chloro-substituted derivatives show enhanced anti-inflammatory effects, while methoxy groups correlate with antioxidant activity (Table 1) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : DMF improves solubility for thiol-chloride condensations, while THF reduces side reactions in acylations .
  • Base stoichiometry : Increasing K₂CO₃ from 1.0 to 1.2 mmol boosts conversion rates by 15% .
  • Temperature control : Gradual warming (0°C → 25°C) minimizes byproducts during chloroacetyl chloride addition .
    Purity is enhanced via recrystallization from ethanol/water (3:1 v/v) or preparative HPLC with a C18 column .

Q. How should contradictory data regarding biological activity be analyzed and resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., MIC vs. disk diffusion for antimicrobial tests) or substituent effects. To resolve discrepancies:

  • Conduct dose-response assays (e.g., IC₅₀ values) across multiple cell lines.
  • Compare analogs with systematic substituent variations (Table 1). For instance, replacing methoxy with chloro groups increases antimicrobial potency by 4-fold .
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or kinases. Key interactions include hydrogen bonding between the pyrazole carbonyl and catalytic residues (e.g., Arg120 in COX-2) .
  • Molecular dynamics (MD) simulations : 100-ns trajectories assess binding stability, with root-mean-square deviation (RMSD) < 2.0 Å indicating robust interactions .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with activity trends, guiding structural optimization .

Table 1: Comparative Biological Activities of Structural Analogs

SubstituentBiological ActivityPotency (IC₅₀/µM)Reference
5-Chloro-2-methoxyphenylAnti-inflammatory12.3 ± 1.2
4-MethoxyphenylAntioxidant (DPPH assay)85% scavenging
4-ChlorophenylAntimicrobial (S. aureus)8.7 ± 0.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.